molecular formula C26H20Br2N2O4 B11684974 (5E)-5-{3-bromo-4-[(4-bromobenzyl)oxy]benzylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-{3-bromo-4-[(4-bromobenzyl)oxy]benzylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11684974
M. Wt: 584.3 g/mol
InChI Key: XRRRZQCCNAAIEK-CIAFOILYSA-N
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Description

The compound (5E)-5-({3-BROMO-4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a diazinane-2,4,6-trione core, substituted with brominated phenyl groups and a dimethylphenyl group, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({3-BROMO-4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The starting materials often include brominated phenols and diazinane-2,4,6-trione derivatives. Key steps in the synthesis may involve:

    Bromination: Introduction of bromine atoms into the phenyl rings using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Methoxylation: Substitution of hydroxyl groups with methoxy groups using methyl iodide and a base such as potassium carbonate.

    Condensation: Formation of the diazinane-2,4,6-trione core through condensation reactions involving appropriate amines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for bromination and methoxylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound (5E)-5-({3-BROMO-4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

    Oxidation: The brominated phenyl groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to remove bromine atoms or reduce carbonyl groups.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of de-brominated or reduced carbonyl compounds.

    Substitution: Formation of substituted derivatives with new functional groups replacing bromine atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential interactions with biological macromolecules can be studied. It may serve as a probe for understanding enzyme mechanisms or as a lead compound for drug discovery.

Medicine

The compound’s structural features suggest potential pharmacological activities. It could be investigated for its effects on various biological targets, including enzymes and receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (5E)-5-({3-BROMO-4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with molecular targets such as enzymes or receptors. The brominated phenyl groups and the diazinane-2,4,6-trione core may facilitate binding to specific sites on proteins, modulating their activity. The compound’s effects could be mediated through pathways involving oxidative stress, signal transduction, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5E)-5-({3-BROMO-4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE lies in its combination of brominated phenyl groups and a diazinane-2,4,6-trione core. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C26H20Br2N2O4

Molecular Weight

584.3 g/mol

IUPAC Name

(5E)-5-[[3-bromo-4-[(4-bromophenyl)methoxy]phenyl]methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C26H20Br2N2O4/c1-15-9-16(2)11-20(10-15)30-25(32)21(24(31)29-26(30)33)12-18-5-8-23(22(28)13-18)34-14-17-3-6-19(27)7-4-17/h3-13H,14H2,1-2H3,(H,29,31,33)/b21-12+

InChI Key

XRRRZQCCNAAIEK-CIAFOILYSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC=C(C=C4)Br)Br)/C(=O)NC2=O)C

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)Br)Br)C(=O)NC2=O)C

Origin of Product

United States

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